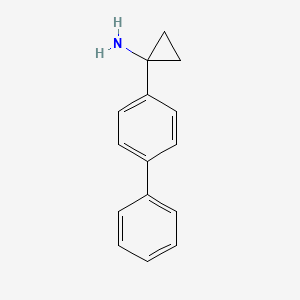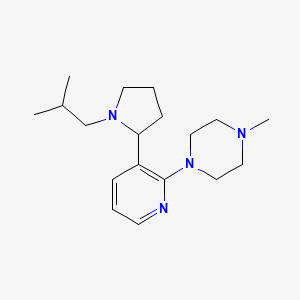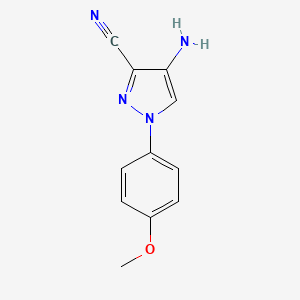
(4-Aminoadamantan-1-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminoadamantan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H20ClNO It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminoadamantan-1-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-adamantanone as the starting material.
Oximation: The starting material undergoes oximation using hydroxylamine hydrochloride.
Hydrogenation Reduction: The oxime is then subjected to hydrogenation reduction using Raney nickel to obtain 4-amino-1-adamantanol.
Acidification and Salt Formation: The resulting compound is acidified and converted into its hydrochloride salt form.
Recrystallization: Finally, the product is purified through recrystallization using methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminoadamantan-1-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Aminoadamantan-1-yl)methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing antiviral and neuroprotective agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials.
Biology: It is used in research to study its effects on various biological pathways and molecular targets.
Wirkmechanismus
The mechanism of action of (4-Aminoadamantan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or protect neurons by modulating neurotransmitter receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Aminoadamantan-2-yl)methanol hydrochloride: This compound has a similar structure but differs in the position of the amino group.
1-Aminoadamantane hydrochloride: Another related compound with a different substitution pattern on the adamantane core.
Uniqueness
(4-Aminoadamantan-1-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other adamantane derivatives, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H20ClNO |
|---|---|
Molekulargewicht |
217.73 g/mol |
IUPAC-Name |
(4-amino-1-adamantyl)methanol;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13;/h7-10,13H,1-6,12H2;1H |
InChI-Schlüssel |
XFVLJAVHTQLNGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3N)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


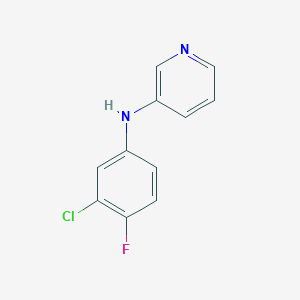
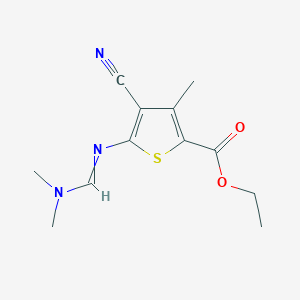
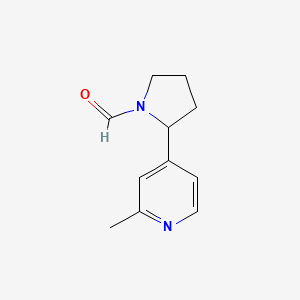
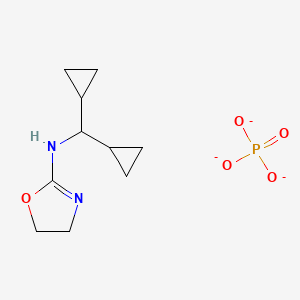
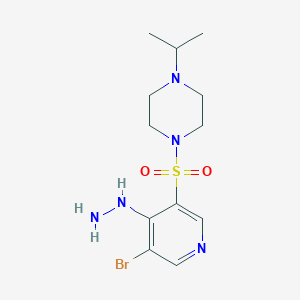
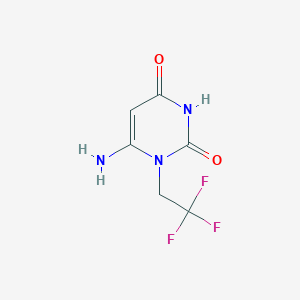
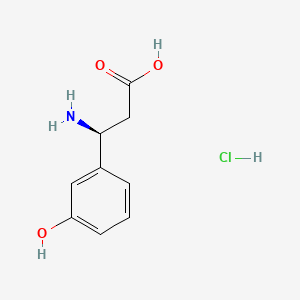
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
